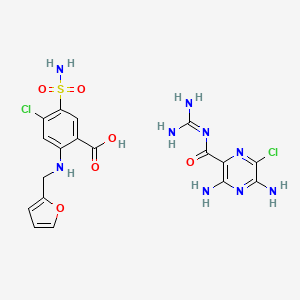
Ranibizumab
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ranibizumab is a recombinant humanized monoclonal antibody fragment that targets vascular endothelial growth factor A (VEGF-A). It is primarily used in the treatment of various ocular disorders characterized by abnormal blood vessel growth, such as neovascular (wet) age-related macular degeneration, diabetic macular edema, and macular edema following retinal vein occlusion .
準備方法
Synthetic Routes and Reaction Conditions: Ranibizumab is produced through recombinant DNA technology. The gene encoding the antibody fragment is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are cultured under specific conditions to express the antibody fragment, which is subsequently purified using techniques such as protein A affinity chromatography .
Industrial Production Methods: The industrial production of this compound involves large-scale cell culture bioreactors where CHO cells are grown in a controlled environment. The production process includes several stages: cell culture, harvest, purification, and formulation. The purification process ensures the removal of impurities and contaminants, resulting in a highly pure product suitable for therapeutic use .
化学反応の分析
Types of Reactions: Ranibizumab, being a monoclonal antibody fragment, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to its target, VEGF-A.
Common Reagents and Conditions: The primary reagent involved in the production of this compound is the expression vector containing the gene for the antibody fragment. The conditions required for its production include optimal cell culture conditions, such as temperature, pH, and nutrient supply, to ensure high yield and quality of the antibody fragment .
Major Products Formed: The major product formed is the this compound antibody fragment itself, which is designed to bind and neutralize VEGF-A, thereby inhibiting angiogenesis .
科学的研究の応用
Ranibizumab has a wide range of applications in scientific research, particularly in the fields of ophthalmology and vascular biology. It is used to study the mechanisms of angiogenesis and the role of VEGF-A in various diseases. Additionally, this compound serves as a model for developing other therapeutic antibodies targeting VEGF-A and related pathways .
In medicine, this compound is extensively used in clinical trials to evaluate its efficacy and safety in treating ocular disorders.
作用機序
Ranibizumab exerts its effects by binding to VEGF-A, a key protein involved in angiogenesis. By binding to VEGF-A, this compound prevents it from interacting with its receptors on the surface of endothelial cells. This inhibition blocks the signaling pathways that promote the growth of new blood vessels, thereby reducing abnormal blood vessel formation and leakage in the retina .
類似化合物との比較
- Bevacizumab: Another monoclonal antibody targeting VEGF-A, used primarily in oncology.
- Aflibercept: A fusion protein that acts as a decoy receptor for VEGF-A, VEGF-B, and placental growth factor.
Comparison: Ranibizumab is unique in its design as a smaller antibody fragment, which allows for better penetration into the retinal tissue compared to bevacizumab. While bevacizumab is used off-label for ocular conditions, this compound is specifically approved for these indications. Aflibercept, on the other hand, has a broader target range but is also used in similar ocular conditions .
This compound’s smaller size and specific design for ocular use make it a preferred choice for treating retinal diseases, offering advantages in terms of efficacy and safety .
特性
CAS番号 |
347396-82-1 |
|---|---|
分子式 |
C2158H3282N562O681S12 |
分子量 |
48379.16 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-[(3S,5R,8S,9S,10S,12S,13R,14S)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1194574.png)
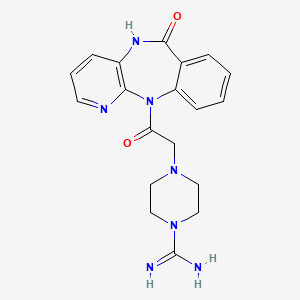
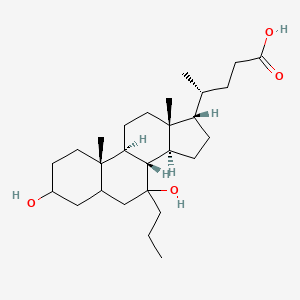
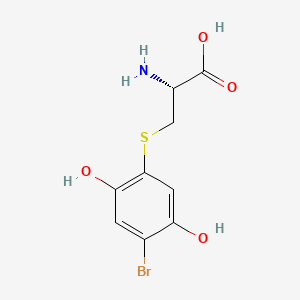
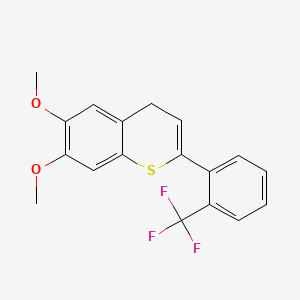
![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
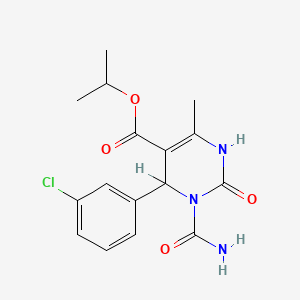
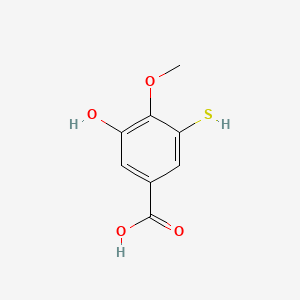
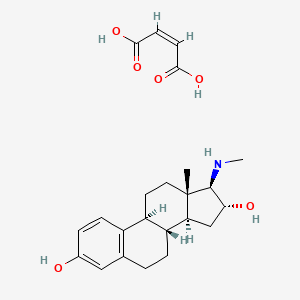
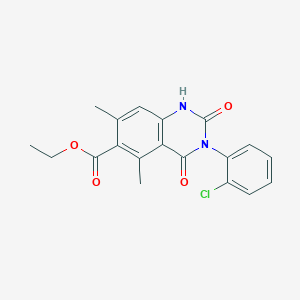
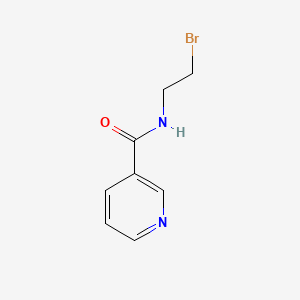
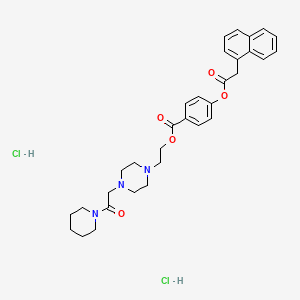
![1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1194594.png)
